

AM-92016 Potassium Channel Selectivity Profile: A Technical Guide

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Compound of Interest

Compound Name: AM 92016

Cat. No.: B1664828

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-92016 is a sotalol analogue identified as a potent and specific blocker of the delayed rectifier potassium current (IK).[1] Initially investigated for its potential as a Class III antiarrhythmic agent, its development was ultimately discontinued. This technical guide provides a comprehensive overview of the known potassium channel selectivity profile of AM-92016, based on publicly available preclinical research. The information is intended to support researchers and drug development professionals in understanding the pharmacological characteristics of this compound.

Core Selectivity Profile

AM-92016 exhibits a specific blocking action on the time-dependent delayed rectifier potassium current (IK), a key component in the repolarization phase of the cardiac action potential. The primary research conducted on this compound demonstrates its selectivity for IK over other cardiac ion channels at therapeutic concentrations.

Quantitative Analysis of Ion Channel Blockade

The following table summarizes the quantitative data available for the inhibitory effects of AM-92016 on various ion channels.

Ion Channel	Species/Cell Type	Key Parameter	Value	Reference
Delayed Rectifier K ⁺ Current (I _K)	Guinea-pig ventricular myocytes	IC ₅₀	~30 nM	[2]
Inward Rectifier K ⁺ Current (I _{K1})	Guinea-pig ventricular myocytes	% Inhibition @ 1 μM	No significant effect	[2]
L-type Ca ²⁺ Current (I _{Ca})	Guinea-pig ventricular myocytes	% Inhibition @ 1 μM	No significant effect	[2]
Na ⁺ Current (I _{Na})	Guinea-pig ventricular myocytes	Effect @ 1 μM	Unaffected	[2]
β-adrenoceptors	Not specified	Activity	Devoid of blocking activity	[1]

Experimental Protocols

The data presented above were primarily derived from electrophysiological studies using the whole-cell patch-clamp technique on isolated ventricular myocytes.

Isolation of Ventricular Myocytes

Ventricular myocytes were isolated from the hearts of adult guinea-pigs and rabbits using enzymatic digestion. The heart was typically cannulated and perfused with a Ca²⁺-free solution followed by a solution containing collagenase and protease to dissociate the individual cells.

Whole-Cell Patch-Clamp Recordings

Objective: To measure the effect of AM-92016 on specific ion channel currents.

General Protocol:

- **Cell Preparation:** Isolated ventricular myocytes were transferred to a recording chamber on the stage of an inverted microscope and superfused with an external physiological salt solution.
- **Pipette Preparation:** Borosilicate glass pipettes with a resistance of 2-5 MΩ were filled with an internal solution.
- **Seal Formation:** A high-resistance seal ($>1\text{ G}\Omega$) was formed between the pipette tip and the cell membrane.
- **Whole-Cell Configuration:** The cell membrane under the pipette tip was ruptured by gentle suction to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the resulting currents.
- **Data Acquisition:** Currents were recorded using a patch-clamp amplifier and digitized for analysis.

Specific Protocols for Key Currents:

- **Delayed Rectifier K⁺ Current (I_K) Measurement:**

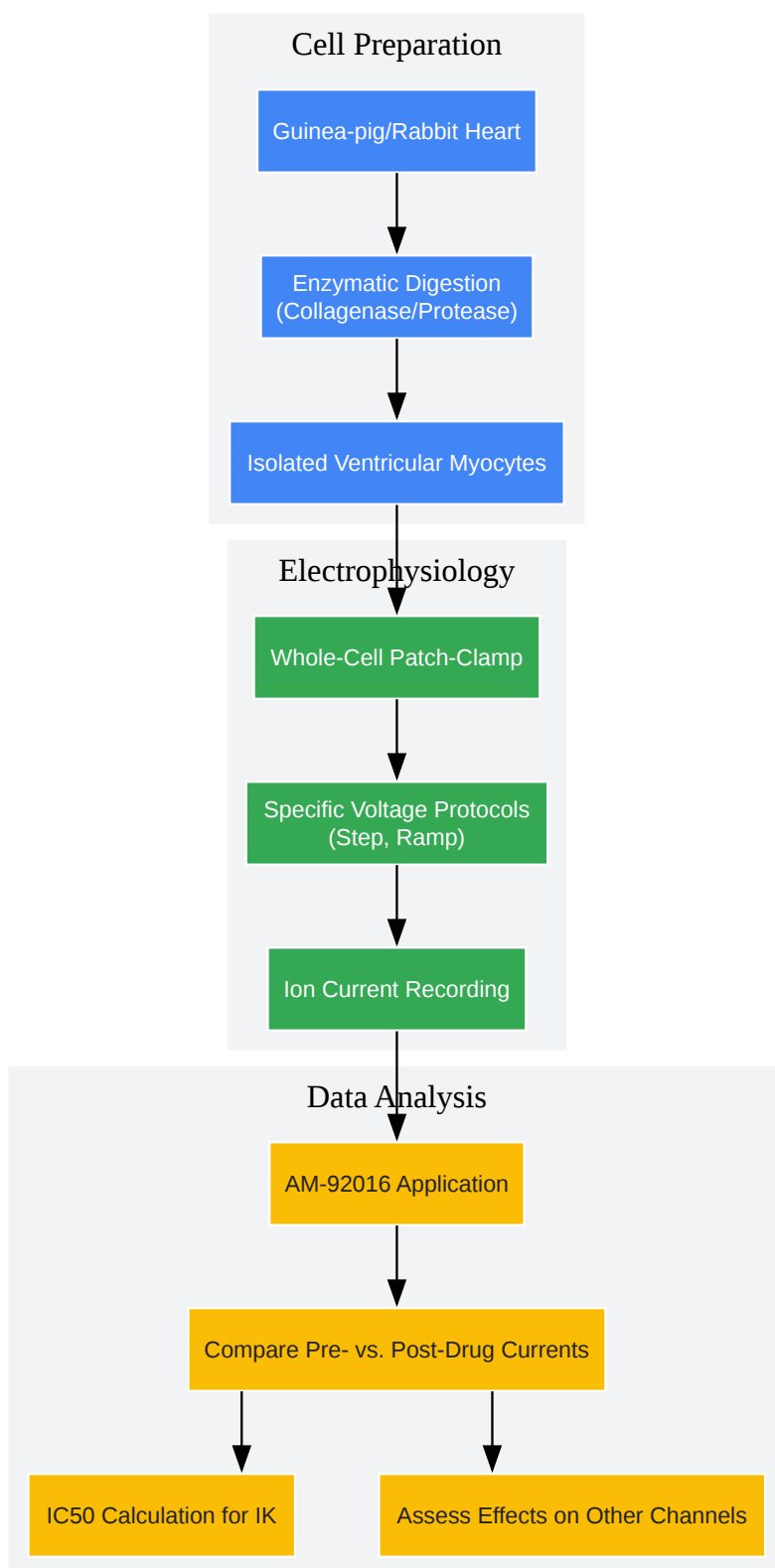
 - **External Solution (Typical):** (in mM) NaCl 135, KCl 5.4, CaCl₂ 1.8, MgCl₂ 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH. Nisoldipine (a calcium channel blocker) was often included to inhibit I_{Ca}.
 - **Internal Solution (Typical):** (in mM) K-aspartate 120, KCl 20, MgCl₂ 5, ATP 5, EGTA 10, HEPES 10; pH adjusted to 7.2 with KOH.
 - **Voltage Protocol:** To elicit I_K, depolarizing voltage steps were applied from a holding potential of approximately -40 mV to various test potentials (e.g., up to +60 mV). The tail currents upon repolarization to a more negative potential (e.g., -30 mV) were measured to assess the extent of channel opening. The effect of AM-92016 was quantified by comparing the current amplitude before and after drug application.

- **Inward Rectifier K⁺ Current (I_{K1}) Measurement:**

- Voltage Protocol: A voltage ramp protocol was used, typically from -120 mV to -60 mV, to measure the current-voltage relationship of IK1.
- L-type Ca²⁺ Current (ICa) Measurement:
 - External Solution: The external solution was modified to isolate ICa, often by replacing K⁺ with Cs⁺ and using specific channel blockers for other currents.
 - Voltage Protocol: From a holding potential that inactivates Na⁺ channels (e.g., -40 mV), depolarizing steps were applied to elicit ICa.

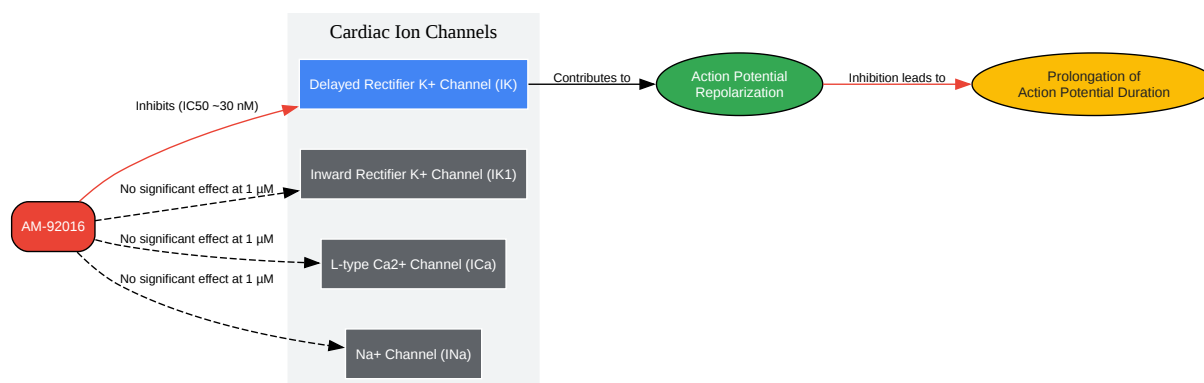
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures and the known interactions of AM-92016.



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Experimental workflow for assessing AM-92016's effect on ion channels.



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Mechanism of action of AM-92016 on cardiac action potential.

Limitations and Conclusion

The available data indicates that AM-92016 is a potent and selective blocker of the delayed rectifier potassium current (IK) in cardiac myocytes. Its lack of effect on IK1, ICa, and INa at a concentration significantly higher than its IK IC50 suggests a favorable selectivity profile within the context of cardiac ion channels. However, a comprehensive selectivity profile against a broader panel of potassium channel subtypes (e.g., Kv1.x, Kv7.x, hERG, K2P, Kir) and other ion channel families has not been published. The discontinuation of its development may have precluded such extensive characterization. Therefore, while AM-92016 serves as a valuable pharmacological tool for studying IK, its effects on other ion channels, particularly in non-cardiac tissues, remain largely uncharacterized. Further research would be necessary to fully elucidate its complete selectivity profile.

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